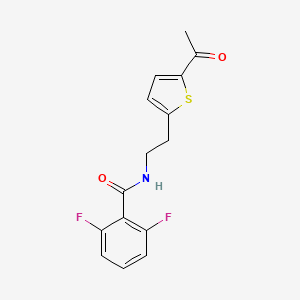

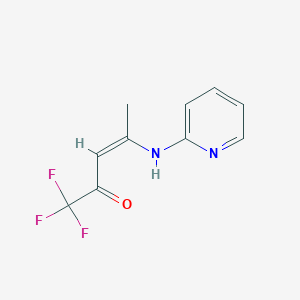

1,1,1-Trifluoro-4-(2-pyridinylamino)-3-penten-2-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1,1,1-Trifluoro-4-(2-pyridinylamino)-3-penten-2-one, also known as TFAP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, material science, and catalysis.

Applications De Recherche Scientifique

Synthesis and Chemical Transformations

1,1,1-Trifluoro-4-(2-pyridinylamino)-3-penten-2-one serves as a precursor for the synthesis of pyridine derivatives through azannulation processes. This compound, derived from reactions involving commercially available 2-aminopyridine derivatives, facilitates the formation of hexadienones, which are then transformed into trifluoromethylpyridines and pyrido[1,2-a]pyrimidines. These transformations highlight the compound's utility in creating structures of interest for both chemical and biological studies (Cocco, Conglu, & Onnis, 2001).

Interaction with Other Chemicals

The reactivity of this compound has also been explored in the context of oxidative addition versus substitution reactions. For instance, dialkylamino compounds of group 14 elements react with pentafluoropyridine in various ways depending on the metal atom involved, showcasing the diverse reactivity patterns that can arise from interactions involving fluorinated pyridines (Samuel et al., 2013).

Applications in Organic Synthesis

Further applications in organic synthesis include the transformation of partially unprotected thioglycosides and n-pentenyl glycosides into glycosyl fluorides using a combination of reagents, demonstrating the compound's potential utility in synthesizing complex glycosylated structures (López et al., 2007).

Catalytic and Structural Studies

Additionally, the catalytic C-F activation of polyfluorinated pyridines via nickel-mediated cross-coupling reactions exemplifies the role of this compound in facilitating bond activation and formation of vinylated pyridines, shedding light on its potential in catalysis and synthesis of fluorinated organic compounds (Braun, Perutz, & Sladek, 2001).

Novel Fluorophores and Metal Ion Sensors

Research into functional chromophores involving pyridine derivatives has led to the development of fluorophores sensitive to protons and metal ions, indicating the utility of this compound derivatives in the design of sensory materials and molecular probes (Zucchero, Wilson, & Bunz, 2006).

Propriétés

IUPAC Name |

(Z)-1,1,1-trifluoro-4-(pyridin-2-ylamino)pent-3-en-2-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9F3N2O/c1-7(6-8(16)10(11,12)13)15-9-4-2-3-5-14-9/h2-6H,1H3,(H,14,15)/b7-6- |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JSLJKBSJTRVYDI-SREVYHEPSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CC(=O)C(F)(F)F)NC1=CC=CC=N1 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C(=C/C(=O)C(F)(F)F)/NC1=CC=CC=N1 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9F3N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Bis(1-adamantyl)-[3,6-dimethoxy-2-[2,4,6-tri(propan-2-yl)phenyl]phenyl]phosphanium;methanesulfonic acid;palladium(2+);(2-phenylphenyl)azanide](/img/structure/B2979083.png)

![{[7-(2-chlorobenzyl)-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]thio}acetic acid](/img/structure/B2979086.png)

![8-(4-methoxyphenyl)-4-oxo-N-(pyridin-4-ylmethyl)-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2979097.png)

![N-(2-(5-(3-chlorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-4-(N,N-dimethylsulfamoyl)benzamide](/img/structure/B2979102.png)

![5-(4-Methylpiperazin-1-yl)-2-[4-(pyrrolidin-1-ylsulfonyl)phenyl]-1,3-oxazole-4-carbonitrile](/img/structure/B2979103.png)